molecular formula C19H21FN2O3S B2814216 N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide CAS No. 690647-51-9

N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide

Cat. No.: B2814216
CAS No.: 690647-51-9
M. Wt: 376.45
InChI Key: KKUPJWLOOQQZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . Sulfonamides have a sulfur atom connected to an amide group, which can interact with various biological targets. The azepane ring and phenyl groups in the structure could potentially enhance these interactions .


Molecular Structure Analysis

The molecular structure of similar compounds typically includes an azepane ring, which is a seven-membered ring containing one nitrogen atom . The carbonyl group is likely attached to the azepane ring, and the phenyl and sulfonamide groups are likely attached to the carbonyl group .


Chemical Reactions Analysis

Sulfonamides, such as this compound, are generally stable under normal conditions. They can participate in various chemical reactions, such as hydrolysis and condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Sulfonamides are generally soluble in organic solvents and have relatively high melting points .

Scientific Research Applications

Cycloisomerization Catalysis Research has also uncovered the application of N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide in cycloisomerization processes. A study demonstrated its use as an effective catalyst attenuator in the synthesis of azepino[4,5-b]indole derivatives from tryptamine-derived ynesulfonamide, showcasing its versatility in facilitating complex organic transformations (Yadong Pang et al., 2019).

Aminoazidation of Alkenes Additionally, N-fluorobenzenesulfonimide, a closely related compound, has been employed in the copper-catalyzed intermolecular aminoazidation of alkenes. This novel methodology underscores the utility of N-fluorobenzenesulfonamide derivatives in synthesizing vicinal amino azides, which are precursors to valuable amine derivatives, demonstrating moderate to excellent yields and diastereoselectivity (Bo Zhang & A. Studer, 2014).

Carbonic Anhydrase Inhibition Another significant application is in the inhibition of carbonic anhydrase, where derivatives of this compound have shown medium to strong inhibitory action against different isoforms of this enzyme. Such inhibitors are crucial in the treatment of conditions like glaucoma, epilepsy, and altitude sickness, indicating the compound's potential therapeutic value (Nicolino Pala et al., 2014).

Safety and Hazards

Sulfonamides can cause allergic reactions in some individuals. They should be handled with care, avoiding contact with skin and eyes, and should not be ingested .

Properties

IUPAC Name

N-[3-(azepane-1-carbonyl)phenyl]-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-17-10-3-4-11-18(17)26(24,25)21-16-9-7-8-15(14-16)19(23)22-12-5-1-2-6-13-22/h3-4,7-11,14,21H,1-2,5-6,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUPJWLOOQQZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.